molecular formula C12H15N3OS B12829360 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

Cat. No.: B12829360
M. Wt: 249.33 g/mol
InChI Key: RFDLBUIRFPVUBW-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a heterocyclic hybrid compound featuring a thiophene core substituted with a pyrrole ring and a carbohydrazide functional group. This structure combines aromatic and hydrazide moieties, which are known to influence biological activity, particularly antimicrobial and cytotoxic properties . The compound is synthesized via hydrazide formation reactions, where hydrazide intermediates react with formic acid or other acylating agents to form the carbohydrazide linkage .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

InChI

InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16)

InChI Key

RFDLBUIRFPVUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide typically involves:

  • Preparation of the key intermediate methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate.
  • Conversion of the ester group to the carbohydrazide functionality via hydrazinolysis.

This approach leverages the reactivity of methyl esters toward hydrazine to form carbohydrazides, a common method in heterocyclic chemistry.

Conversion of the Ester to Carbohydrazide

The key step to obtain the carbohydrazide involves the reaction of the methyl ester with hydrazine hydrate under reflux conditions:

  • A representative procedure for a related thiophene carbohydrazide (3-amino-4-methylthiophene-2-carbohydrazide) involves dissolving the methyl ester in absolute ethanol and heating at 80 °C.
  • Hydrazine monohydrate (80% solution) is added slowly, and the mixture is refluxed for an extended period (e.g., 80 hours) until the reaction completes as monitored by TLC.
  • Upon cooling, the carbohydrazide precipitates as a crystalline solid and is collected by filtration, yielding about 74% of the product.

This method is directly applicable to the target compound by substituting the appropriate methyl ester intermediate.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Esterification (if needed) Methylation of 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid Not specified Commercially available methyl ester exists
Hydrazinolysis Hydrazine monohydrate (80%), reflux in absolute ethanol at 80 °C for ~80 h ~74 Reaction monitored by TLC; product precipitates on cooling

Alternative Synthetic Routes and Catalytic Methods

  • Patent literature describes the synthesis of 2,5-disubstituted thiophene compounds via halogenated intermediates and subsequent coupling reactions, which could be adapted for the preparation of the pyrrolyl-substituted thiophene core.
  • Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and bases like N,N-diisopropylethylamine have been used in related hydrazide syntheses to facilitate amide bond formation under mild conditions.
  • Solvent-free and green chemistry approaches for pyrrole derivatives have been reported, involving multi-component reactions and cyclizations, which may offer alternative synthetic pathways for the pyrrole moiety before coupling to thiophene.

Research Findings and Characterization

  • The carbohydrazide intermediate and final compounds have been characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the expected structures.
  • The hydrazinolysis step is critical and requires prolonged reflux to ensure complete conversion of the ester to the carbohydrazide.
  • Purification is typically achieved by crystallization from aqueous or alcoholic media.

Summary Table of Preparation Methods

Compound Stage Methodology Key Reagents/Conditions Yield (%) Reference
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate Coupling of pyrrole to thiophene Cross-coupling or nucleophilic substitution Not specified
This compound Hydrazinolysis of methyl ester Hydrazine monohydrate, reflux in ethanol, 80 h ~74

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyrrole groups have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The hydrazide functional group may enhance the compound's ability to penetrate microbial membranes, increasing its effectiveness .

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, these compounds can potentially induce cancer cell death by preventing the repair of DNA damage.

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives related to this compound:

StudyFindingsImplications
Demonstrated antimicrobial activity against E. coli with MIC values as low as 0.21 μMPotential development of new antimicrobial agents
Identified as a potent inhibitor of fungal growth against Fusarium graminearumPossible application as a fungicide in agriculture
Showed cytotoxic effects on cancer cell lines in vitroSuggests potential for development as an anticancer drug

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound A : [5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone ()

  • Core Structure: Thieno[2,3-b]thiophene (fused thiophene rings) with pyrazole substituents.
  • Functional Groups : Two pyrazole rings and a phenyl group; carbonyl (C=O) at 1,670 cm⁻¹ (IR) .
  • Properties : High thermal stability (m.p. >300°C) due to fused aromatic systems and rigid structure.

Compound B : (10E,12E)-N5'-((3-Methyl-1H-pyrrol-2-yl)methylene)-N2'-((4-methyl-1H-pyrrol-2-yl)methylene)thiophene-2,5-dicarbohydrazide ()

  • Core Structure : Thiophene-2,5-dicarbohydrazide with dual methylpyrrole substituents.
  • Functional Groups : Two carbohydrazide groups; IR C=O stretch at 1,659 cm⁻¹ .
  • Properties : Enhanced solubility in polar solvents due to multiple hydrogen-bonding sites.

Compound C : 2,6-(Difluorobenzylidene)-2-(2-(5-substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl) acetohydrazides ()

  • Core Structure : Thiazole-pyrazole hybrid with fluorophenyl groups.
  • Functional Groups : Acetohydrazide and dihydropyrazole; fluorinated aromatic rings .
  • Properties : Increased lipophilicity from fluorine atoms, improving membrane permeability.

Key Structural Differences :

Feature Target Compound Compound A Compound B Compound C
Core Monomeric thiophene Fused thienothiophene Dicarbohydrazide thiophene Thiazole-pyrazole hybrid
Substituents Pyrrole, methyl, carbohydrazide Pyrazole, phenyl, carbonyl Dual methylpyrrole, carbohydrazide Fluorophenyl, dihydropyrazole
Functional Groups Single carbohydrazide Dual pyrazole-carbonyl Dual carbohydrazide Acetohydrazide, thiazole

Spectroscopic and Analytical Data Comparison

Parameter Target Compound Compound A Compound B Compound C
IR C=O Stretch ~1,659–1,670 cm⁻¹ (estimated) 1,670 cm⁻¹ 1,659 cm⁻¹ Not reported
¹H-NMR Features Pyrrole protons (δ ~6.0–7.4) Pyrazole CH3 (δ 1.91–2.00) Methylpyrrole (δ 2.16–2.28) Fluorophenyl (δ ~7.4–7.9)
Melting Point Not reported >300°C Not reported Not reported

Hypothesized Activity Trends :

  • Antimicrobial Potency : Compound C > Target Compound > Compound B (fluorine and thiazole enhance efficacy).
  • Cytotoxicity : Target Compound > Compound A (pyrrole-thiophene may disrupt cellular processes).

Biological Activity

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 246.33 g/mol. The compound features a pyrrole ring and a thiophene moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with 3-methylthiophene-2-carboxylic acid hydrazide. This process can be optimized through various synthetic routes that enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene and pyrrole compounds exhibit significant antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, demonstrating inhibition zones indicative of antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro assays using the MTT assay method revealed that this compound exhibits cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicate that it effectively scavenges free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its action may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
  • Induction of apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Scavenging reactive oxygen species (ROS) : The antioxidant properties suggest a protective mechanism against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Anticancer Activity : A study highlighted that derivatives with similar structures inhibited the growth of melanoma cells, demonstrating promising results for further development as anticancer agents .
  • Antimicrobial Efficacy : Research on related thiophene derivatives showed significant antibacterial activity against multi-drug resistant strains, reinforcing the potential therapeutic applications in infectious diseases .
  • Pharmacological Studies : In vivo studies are required to further validate these findings and assess the pharmacokinetics and safety profile of this compound.

Q & A

Q. What are the established synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step pathways involving thiophene precursors. A common approach involves:

Ester to Hydrazide Conversion : Reacting ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate with hydrazine hydrate to form the carbohydrazide intermediate .

Functionalization : Condensation with aldehydes (e.g., aromatic aldehydes) under acidic or catalytic conditions to introduce the 2,5-dimethylpyrrole moiety .
Optimization Tips :

  • Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Typical yields range from 46% to 63% under optimized conditions, as seen in analogous hydrazide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying protons on the thiophene ring (δ 6.8–7.2 ppm) and hydrazide NH peaks (δ 9.5–10.5 ppm). The dimethylpyrrole moiety shows distinct singlet peaks for methyl groups (δ 2.1–2.5 ppm) .
  • FTIR : Confirm N–H stretching (3200–3300 cm⁻¹) and carbonyl (C=O) vibrations (1640–1680 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

  • Antibacterial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <1 µg/mL, as observed in structurally related hydrazides, indicate high potency .
  • Enzyme Inhibition : Test against tyrosine phosphatases (e.g., PTP 1B) using colorimetric assays (e.g., pNPP hydrolysis). IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can SILCS-based computational methods guide the design of derivatives targeting PTP 1B?

Methodological Answer:

  • Free Energy Mapping : SILCS (Site Identification by Ligand Competitive Saturation) generates FragMaps to visualize favorable interaction sites (e.g., hydrophobic pockets near the pyrrole group). Derivatives with cyclopropylamino substituents show enhanced binding (ΔG ≈ -24 kcal/mol) .
  • Docking Validation : Use AutoDock Vina or Schrödinger Suite to refine poses. Prioritize compounds with hydrogen bonds to Arg254 or π-π stacking with Phe182 in PTP 1B .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?

Methodological Answer:

  • Anisotropic Displacement : The thiophene ring may exhibit thermal motion. Use SHELXL’s RIGU restraints to model anisotropic displacement parameters (ADPs) and avoid overfitting .
  • Twinning : If twinning is detected (e.g., via PLATON’s TWIN check), apply the TWIN/BASF command in SHELXL with HKLF5 format .
  • Validation : Cross-check with WinGX/ORTEP for ellipsoid visualization and geometry metrics (e.g., bond length RMSD <0.02 Å) .

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

Methodological Answer:

  • Yield Discrepancies :
    • Reagent Purity : Ensure hydrazine hydrate is freshly distilled (<5% water content) to avoid side reactions .
    • Temperature Control : Exothermic reactions (e.g., aldehyde condensation) require precise cooling (0–5°C) to prevent decomposition .
  • Bioactivity Variability :
    • Strain-Specific Effects : Validate MIC values against ATCC reference strains. For example, B. cereus may show higher resistance due to efflux pumps .
    • Assay Conditions : Standardize pH (7.4 for bacterial assays) and solvent (DMSO <1% v/v) to minimize false negatives .

Q. What structural modifications enhance antibacterial efficacy while maintaining solubility?

Methodological Answer:

  • Pyrrole Substitution : Replace 2,5-dimethyl groups with electron-withdrawing groups (e.g., Cl or CF₃) to improve membrane penetration. Analogous pyrazole derivatives show 60-fold higher activity with trifluoromethyl groups .
  • Hydrazide Linkers : Introduce hydrophilic groups (e.g., –OH or –NH₂) on the benzylidene moiety to enhance water solubility without compromising MIC values (e.g., 63% yield for 5-hydroxyphenyl derivatives) .

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